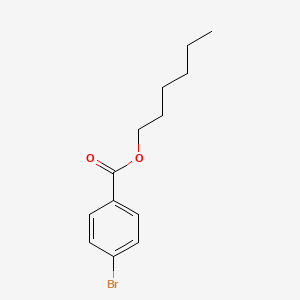

Hexyl 4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

138547-96-3 |

|---|---|

Molecular Formula |

C13H17BrO2 |

Molecular Weight |

285.18 g/mol |

IUPAC Name |

hexyl 4-bromobenzoate |

InChI |

InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

ICSCLXFUGFLYMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically an ester of 4-bromobenzoic acid and hexanol. While not as extensively documented as its methyl or ethyl ester counterparts, its chemical properties can be largely understood through the analysis of related compounds and standard organic chemistry principles. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in synthesizing or utilizing this compound.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following tables summarize key physical and chemical properties, with some values being estimations based on data from closely related compounds such as hexyl benzoate, ethyl 4-bromobenzoate, and 4-bromobenzoic acid.

General Properties

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₁₃H₁₇BrO₂ | Calculated |

| Molecular Weight | 285.18 g/mol | Calculated |

| CAS Number | 138547-96-3 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Based on hexyl benzoate and ethyl 4-bromobenzoate[2] |

| Odor | Likely a faint, pleasant, or woody-green, balsamic odor | Based on hexyl benzoate[3] |

Physicochemical Data

| Property | Estimated Value | Source/Basis for Estimation |

| Boiling Point | > 272 °C at 760 mmHg | Higher than hexyl benzoate (272 °C) due to the heavier bromine atom[3][4] |

| Density | ~1.1-1.2 g/mL at 25 °C | Higher than hexyl benzoate (~0.98 g/mL) and lower than ethyl 4-bromobenzoate (1.403 g/mL)[2] |

| Refractive Index (n20/D) | ~1.51-1.53 | Interpolated between hexyl benzoate (~1.49) and ethyl 4-bromobenzoate (~1.54)[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | General solubility of long-chain esters and based on data for hexyl benzoate and 4-bromobenzoic acid[4][5] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

-

4-Bromobenzoic acid

-

1-Hexanol (n-hexyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using toluene)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of 1-hexanol (e.g., 3-5 equivalents). The excess alcohol helps to drive the equilibrium towards the product.[6]

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] For more efficient water removal, the reaction can be set up with a Dean-Stark apparatus using toluene as a co-solvent.[7]

-

Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. If toluene was used, it can be removed under reduced pressure. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃) would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~7.5-7.7 | Doublet | 2H | Aromatic protons meta to the ester group |

| ~4.3 | Triplet | 2H | -OCH₂- protons of the hexyl group |

| ~1.7 | Quintet | 2H | -OCH₂CH₂- protons of the hexyl group |

| ~1.3-1.5 | Multiplet | 6H | -(CH₂)₃- protons of the hexyl group |

| ~0.9 | Triplet | 3H | -CH₃ protons of the hexyl group |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum (in CDCl₃) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester carbonyl) |

| ~131-132 | Aromatic C-H |

| ~129-130 | Aromatic C-H |

| ~128 | Aromatic C-Br |

| ~129 | Quaternary aromatic C |

| ~65 | -OCH₂- |

| ~31 | -CH₂- |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for an aromatic ester:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak-Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1715-1730 | Strong | C=O (ester carbonyl) stretch[8][9] |

| ~1250-1310 | Strong | Asymmetric C-O-C stretch[8] |

| ~1100-1130 | Strong | Symmetric O-C-C stretch[8] |

| ~1000-1100 | Medium-Strong | Aromatic C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely include the loss of the hexyl group and the formation of the 4-bromobenzoyl cation.

| m/z | Assignment |

| 284/286 | [M]⁺ |

| 201/203 | [M - C₆H₁₁]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 85 | [C₆H₁₃]⁺ |

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available information on the specific biological activities or signaling pathways associated with this compound. While 4-bromobenzoic acid and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the hexyl ester itself has not been a focus of published research in this area.[10][11] Long-chain alkyl benzoates are generally considered to have low toxicity.[12]

The presence of the bromine atom on the aromatic ring makes this compound a potential candidate for use in reactions such as Suzuki or Heck coupling to build more complex molecules. The lipophilicity imparted by the hexyl chain could be a desirable feature in modulating the pharmacokinetic properties of a potential drug candidate.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but it is prudent to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a summary of the available and predicted chemical properties of this compound. While direct experimental data is scarce, a reliable profile of the compound can be constructed by drawing on information from analogous structures. The provided synthesis protocol offers a practical starting point for its preparation. Further research is needed to elucidate any potential biological activities and explore its applications in drug development and other fields.

References

- 1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

- 4. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]

- 11. Page loading... [guidechem.com]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

An In-Depth Technical Guide to the Molecular Structure of Hexyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically a benzoate ester. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from analogous compounds, to present a robust theoretical profile. The guide includes a detailed, generalized experimental protocol for its synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a discussion on its potential biological activity based on structurally related compounds. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers in drug development and related scientific fields.

Molecular Structure and Identification

This compound consists of a 4-bromobenzoyl group attached to a hexyl chain through an ester linkage. The aromatic ring is substituted with a bromine atom at the para position relative to the ester group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-bromobenzoic acid, hexyl ester; Benzoic acid, 4-bromo-, hexyl ester |

| CAS Number | 138547-96-3[1] |

| Molecular Formula | C₁₃H₁₇BrO₂[1] |

| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)Br[1] |

| InChI | InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3[1] |

| PubChem CID | 328886[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 285.18 g/mol |

| Monoisotopic Mass | 284.04119 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 7 |

| XLogP3 | 4.8 |

| Physical Description | Expected to be a liquid or low-melting solid at room temperature |

Synthesis

A standard and reliable method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-bromobenzoic acid and 1-hexanol.

Materials:

-

4-bromobenzoic acid

-

1-hexanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 4-bromobenzoic acid and 3-5 equivalents of 1-hexanol.

-

Slowly add a catalytic amount (e.g., 5% mol) of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 1-hexanol.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | Ar-H (ortho to -COO) |

| ~ 7.55 | Doublet | 2H | Ar-H (meta to -COO) |

| ~ 4.25 | Triplet | 2H | -OCH₂- |

| ~ 1.70 | Quintet | 2H | -OCH₂CH₂- |

| ~ 1.40 - 1.25 | Multiplet | 6H | -(CH₂)₃- |

| ~ 0.85 | Triplet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | C=O (ester carbonyl) |

| ~ 131.5 | Ar-C (ortho to -COO) |

| ~ 130.0 | Ar-C (ipso to -COO) |

| ~ 128.0 | Ar-C (meta to -COO) |

| ~ 127.5 | Ar-C (para to -COO, C-Br) |

| ~ 65.5 | -OCH₂- |

| ~ 31.5 | -CH₂- |

| ~ 28.5 | -CH₂- |

| ~ 25.5 | -CH₂- |

| ~ 22.5 | -CH₂- |

| ~ 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for an aromatic ester.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium-Weak | Aromatic C-H stretch |

| ~ 2950, 2860 | Medium | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O stretch (ester carbonyl)[2][3] |

| ~ 1600, 1485 | Medium-Weak | Aromatic C=C stretch |

| ~ 1270 | Strong | Asymmetric C-O-C stretch |

| ~ 1100 | Strong | Symmetric C-O-C stretch |

| ~ 1010 | Medium | In-plane C-H bend (aromatic) |

| ~ 850 | Strong | Out-of-plane C-H bend (p-disubstituted aromatic) |

| ~ 750 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an ester.

Table 6: Predicted Key Mass Spectrometry Fragments

| m/z | Ion |

| 284/286 | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |

| 201/203 | [M - C₆H₁₁]⁺ (Loss of hexyl radical) |

| 183/185 | [BrC₆H₄CO]⁺ (Acylium ion, often the base peak) |

| 155/157 | [BrC₆H₄]⁺ (Loss of CO from acylium ion) |

| 85 | [C₆H₁₃]⁺ (Hexyl cation) |

Potential Biological Activity and Signaling Pathways

Long-chain parabens have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[4][5] This interaction can initiate a signaling cascade typically triggered by estradiol, potentially leading to the transcription of estrogen-responsive genes. Such activity has been linked to concerns about reproductive health and an increased risk of certain cancers.[7][8] Given that this compound possesses a long alkyl chain, it is plausible that it could also interact with estrogen receptors.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure, properties, synthesis, and potential biological activity of this compound. While direct experimental data remains scarce, the predictions based on established chemical principles and data from analogous compounds offer a valuable resource for researchers. The provided synthesis protocol is robust, and the predicted spectral data can serve as a benchmark for future experimental work. The discussion on potential endocrine-disrupting activity highlights an area for further toxicological and pharmacological investigation, particularly within the context of drug development and safety assessment. Further empirical studies are necessary to validate these theoretical predictions and fully elucidate the characteristics of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. safecosmetics.org [safecosmetics.org]

- 6. ewg.org [ewg.org]

- 7. health.clevelandclinic.org [health.clevelandclinic.org]

- 8. bcpp.org [bcpp.org]

An In-depth Technical Guide to the Synthesis of Hexyl 4-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of hexyl 4-bromobenzoate, a valuable intermediate in organic synthesis. The primary and most direct route for its preparation is the Fischer esterification of 4-bromobenzoic acid with hexan-1-ol. This method is cost-effective and procedurally straightforward, making it suitable for both laboratory-scale and larger-scale production.

Core Synthesis Pathway: Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 4-bromobenzoic acid with hexan-1-ol. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the hydroxyl group of hexan-1-ol leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product. The use of an excess of the alcohol or the removal of water as it is formed drives the reaction equilibrium towards the product.[1][2][3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

-

4-Bromobenzoic acid

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid and an excess of hexan-1-ol (typically 3 to 5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-5 mol% relative to the carboxylic acid) to the reaction mixture.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the alcohol or the solvent used. Typical reaction times range from 4 to 24 hours.[1] To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus with toluene as the solvent.

-

Work-up:

-

After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

If an excess of alcohol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromobenzoic acid | 1.0 equivalent | Starting material. |

| Hexan-1-ol | 3.0 - 5.0 equivalents | Acts as both reactant and solvent. Using a large excess helps to drive the reaction equilibrium towards the product. |

| Catalyst | ||

| Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Common strong acid catalysts for Fischer esterification.[2] |

| Reaction Conditions | ||

| Temperature | Reflux (typically 130-160 °C) | The reaction is generally carried out at the boiling point of the alcohol or the azeotropic mixture. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, GC). |

| Yield | ||

| Expected Yield | 60-90% | The yield can be influenced by the efficiency of water removal and the reaction time. A study on the esterification of benzoic acid with hexanol showed a conversion of 67.5% at 75°C.[4] |

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification pathway for the synthesis of this compound.

Caption: Fischer Esterification of 4-Bromobenzoic Acid with Hexan-1-ol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physical Properties of Benzoate Esters: A Focus on Hexyl 4-bromobenzoate Analogues

Introduction

This technical guide aims to provide an in-depth overview of the physical properties of Hexyl 4-bromobenzoate. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this compound. Therefore, this guide will focus on the physical properties of its closely related and well-characterized analogues: Ethyl 4-bromobenzoate and Methyl 4-bromobenzoate. This information can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the physicochemical characteristics of similar aromatic esters. The guide will also present general experimental protocols for the synthesis and characterization of such compounds.

Quantitative Data Presentation

The physical properties of Ethyl 4-bromobenzoate and Methyl 4-bromobenzoate are summarized in the table below for easy comparison. These values have been compiled from various chemical data sources.

| Property | Ethyl 4-bromobenzoate | Methyl 4-bromobenzoate |

| Molecular Formula | C₉H₉BrO₂[1][2][3][4][5] | C₈H₇BrO₂[6][7][8] |

| Molecular Weight | 229.07 g/mol [2][3][5] | 215.04 g/mol [6] |

| Melting Point | 18°C[9] | 77-81 °C[10][11] |

| Boiling Point | 131 °C at 14 mmHg[3][4][12] | Not available |

| Density | 1.403 g/mL at 25 °C[3][4] | 1.69 g/cm³[10][13] |

| Refractive Index (n20/D) | 1.544[3][4] | 1.550 (estimate)[13] |

| Solubility | Slightly soluble in water; soluble in polar solvents.[9] | Insoluble in water.[10] Soluble in Chloroform (Slightly), Methanol (Slightly).[13] |

Experimental Protocols

While a specific protocol for this compound is unavailable, the synthesis of this compound would typically follow a standard esterification procedure. A general method is provided below.

General Synthesis of this compound via Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent), hexan-1-ol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). A suitable solvent such as toluene can be used to facilitate the reaction and allow for azeotropic removal of water.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization Techniques:

The structural confirmation of the synthesized this compound would involve standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the hexyl chain, and the terminal methyl group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR would display distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the hexyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Characteristic peaks for the C-O stretching and the aromatic C-H and C=C bonds would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Mandatory Visualization

The following diagram illustrates a general logical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

- 1. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 2. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]

- 4. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]

- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 6. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 8. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 9. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 13. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]

Hexyl 4-bromobenzoate: A Technical Guide

CAS Number: 138547-96-3

This technical guide provides an in-depth overview of Hexyl 4-bromobenzoate, a benzoate ester of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of the synthetic workflow and a potential metabolic pathway.

Chemical and Physical Properties

This compound is an aromatic ester characterized by a hexyl chain attached to a 4-bromobenzoate core. The presence of the bromine atom and the ester functional group makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 138547-96-3 | [1] |

| Molecular Formula | C₁₃H₁₇BrO₂ | [1] |

| Molecular Weight | 285.18 g/mol | [1] |

| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)Br | [1] |

| InChI | InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be readily achieved through the Fischer esterification of 4-bromobenzoic acid with hexan-1-ol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[2][3]

Materials:

-

4-Bromobenzoic acid

-

Hexan-1-ol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Dean-Stark apparatus (optional)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of hexan-1-ol (e.g., 5-10 equivalents). The alcohol can serve as both reactant and solvent.[4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene as a co-solvent to azeotropically remove water) and heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the alcohol or the azeotropic mixture.[2][5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Fischer esterification workflow for this compound.

Potential Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, a probable metabolic fate involves enzymatic hydrolysis of the ester bond, a common pathway for many ester-containing xenobiotics.[6] This hydrolysis would yield 4-bromobenzoic acid and hexan-1-ol.

Caption: Postulated metabolic hydrolysis of this compound.

Biological Activities and Applications in Drug Development

Benzoic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The esterification of such molecules is a common strategy in drug design to modulate properties like lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME). The introduction of a hexyl ester group significantly increases the lipophilicity of the 4-bromobenzoic acid core.

Esters are often employed as prodrugs to enhance the bioavailability of a parent carboxylic acid.[6] The ester is designed to be hydrolyzed in vivo by esterases to release the active drug.[6] While specific studies on the biological activities of this compound are limited, its structure suggests potential as an intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for prodrug design. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to build more elaborate molecular architectures for drug discovery programs.[8][9]

References

- 1. guidechem.com [guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of Hexyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Hexyl 4-bromobenzoate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on the analysis of homologous alkyl 4-bromobenzoates, primarily methyl and ethyl 4-bromobenzoate. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are predicted based on the known data of shorter-chain alkyl 4-bromobenzoates and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are presented in Table 1. The signals are assigned to the respective protons in the molecule.

Table 1. Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.89 | Doublet | 2H | Aromatic Protons (ortho to -COO) |

| ~7.60 | Doublet | 2H | Aromatic Protons (ortho to -Br) |

| ~4.30 | Triplet | 2H | -OCH₂- |

| ~1.75 | Quintet | 2H | -OCH₂CH ₂- |

| ~1.35-1.45 | Multiplet | 6H | -(CH₂)₃- |

| ~0.92 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are detailed in Table 2.

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Ester Carbonyl) |

| ~131.8 | Aromatic C-H |

| ~131.2 | Aromatic C-H |

| ~129.5 | Aromatic C-Br |

| ~128.0 | Aromatic C-COO |

| ~65.5 | -OCH₂- |

| ~31.5 | -CH₂- |

| ~28.7 | -CH₂- |

| ~25.6 | -CH₂- |

| ~22.6 | -CH₂- |

| ~14.0 | -CH₃ |

IR (Infrared) Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed in Table 3.

Table 3. Predicted IR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

| ~1010 | Medium | C-Br stretch |

| ~750 | Strong | C-H bend (aromatic, para-disubstituted) |

MS (Mass Spectrometry)

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Table 4. Predicted Mass Spectrometry Data for this compound.

| m/z | Assignment |

| 284/286 | [M]⁺ (Molecular ion) |

| 201/203 | [BrC₆H₄COOH]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 85 | [C₆H₁₃]⁺ |

Experimental Protocols

A standard and effective method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.

Synthesis of this compound via Fischer Esterification

Materials:

-

4-Bromobenzoic acid

-

1-Hexanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromobenzoic acid (1 equivalent), 1-hexanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Add a suitable solvent such as toluene to the flask.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization: The purified product should be characterized using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic methods.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Potential Biological Activity of Hexyl 4-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Hexyl 4-bromobenzoate is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on the known biological profiles of structurally related compounds, including 4-bromobenzoic acid, its shorter-chain alkyl esters, and other benzoic acid derivatives like parabens. The information presented herein is intended to guide future research and should not be considered as established fact.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyl ester group. While its primary applications have been in chemical synthesis, its structural similarity to compounds with known biological activities suggests it may possess interesting pharmacological or toxicological properties. This document explores the potential biological activities of this compound by examining the structure-activity relationships of analogous molecules.

Physicochemical Properties (Inferred)

A comprehensive understanding of a compound's biological potential begins with its physicochemical properties. While experimental data for this compound is scarce, we can infer certain characteristics based on its structure. The presence of the hexyl chain significantly increases its lipophilicity compared to its methyl or ethyl ester counterparts. This property is likely to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological membranes.

Potential Biological Activities

Based on the activities of related compounds, this compound could potentially exhibit the following biological effects:

Antimicrobial and Antifungal Activity

Structure-Activity Relationship of Benzoic Acid Esters:

A well-established principle in the study of benzoic acid esters, such as the parabens (esters of 4-hydroxybenzoic acid), is that their antimicrobial and antifungal efficacy tends to increase with the length of the alkyl chain.[1][2][3][4] This is attributed to the increased lipophilicity, which facilitates the disruption of microbial cell membranes.[5] Therefore, it is plausible that this compound, with its C6 alkyl chain, could possess more potent antimicrobial and antifungal properties than the more commonly studied methyl and ethyl 4-bromobenzoates. The antimicrobial spectrum of parabens is broad, with greater activity against Gram-positive bacteria and fungi than Gram-negative bacteria.[2][4]

Potential Mechanism of Action:

The primary mechanism of antimicrobial action for many benzoic acid derivatives is the disruption of cell membrane integrity.[5] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic hexyl chain of this compound would be expected to readily insert into the lipid bilayer of microbial membranes.

Cytotoxicity and Toxicological Profile

The toxicological data available for 4-bromobenzoic acid and its shorter-chain esters indicate a potential for this compound to exhibit some level of toxicity. It is important to note that increased lipophilicity, while potentially enhancing antimicrobial activity, can also lead to increased toxicity in higher organisms.

Summary of Toxicological Data for Related Compounds:

| Compound | CAS Number | Acute Oral Toxicity | Skin Irritation | Eye Irritation |

| 4-Bromobenzoic acid | 586-76-5 | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation |

| Methyl 4-bromobenzoate | 619-42-1 | Data not available | Causes skin irritation | Causes serious eye irritation |

| Ethyl 4-bromobenzoate | 5798-75-4 | Data not available | Data not available | Data not available |

This data is compiled from safety data sheets and should be considered for hazard identification purposes.

Given this information, it is reasonable to hypothesize that this compound may be harmful if ingested and could act as a skin and eye irritant. Thorough toxicological evaluation would be a critical step in the investigation of this compound.

Other Potential Activities

Derivatives of benzoic acid have been explored for a wide range of biological activities.[6][7][8] While highly speculative, the structural motifs within this compound could warrant investigation into other areas, such as:

-

Enzyme Inhibition: The aromatic ring and ester functionality could allow for interactions with the active sites of various enzymes.

-

Receptor Modulation: Halogenated aromatic compounds are known to interact with a variety of cellular receptors.

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are suggested as a starting point.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Negative control (broth and solvent)

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in the chosen solvent to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells for a positive control (microorganism with a known antimicrobial), a negative control (microorganism with solvent but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

Logical Relationship: Structure-Activity Relationship of Benzoic Acid Esters

Caption: Structure-activity relationship of benzoic acid esters.

Experimental Workflow: Screening for Biological Activity

Caption: General workflow for screening biological activity.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound suggests a potential for biological activity, particularly as an antimicrobial agent. The increased lipophilicity conferred by the hexyl chain, in comparison to smaller alkyl esters, may enhance its ability to disrupt microbial membranes. However, this may also be associated with increased cytotoxicity.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough screening against a panel of bacteria and fungi, coupled with cytotoxicity assays, would provide a foundational understanding of this compound's potential as a novel therapeutic agent or, conversely, its toxicological risks.

References

- 1. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. medscape.com [medscape.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. iomcworld.com [iomcworld.com]

- 7. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Alkyl 4-Bromobenzoates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield the specific crystal structure for Hexyl 4-bromobenzoate. This guide will therefore focus on the detailed crystal structure analysis of Methyl 4-bromobenzoate , a closely related and well-characterized compound. The methodologies and structural features discussed herein serve as a representative example and a valuable technical reference for the analysis of other alkyl 4-bromobenzoates.

The study of crystal structures is paramount in understanding the three-dimensional arrangement of atoms in a solid-state, which in turn dictates the material's physical and chemical properties. For professionals in drug development and materials science, a thorough analysis of crystal structures can inform on intermolecular interactions, polymorphism, and solubility, all of which are critical parameters. This whitepaper provides a detailed overview of the crystal structure analysis of Methyl 4-bromobenzoate, presenting its crystallographic data, the experimental protocols for its determination, and visualizations to aid in comprehension.

Data Presentation: Crystallographic Data of Methyl 4-bromobenzoate

The quantitative data for the crystal structure of Methyl 4-bromobenzoate is summarized in the tables below. This data provides a complete picture of the molecule's geometry and the packing of molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for Methyl 4-bromobenzoate [1]

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.05 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 13.8485 (18) Å |

| b = 5.8921 (8) Å | |

| c = 19.613 (2) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Cell Volume | 1600.4 (3) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.785 Mg/m³ |

| Absorption Coefficient (μ) | 5.08 mm⁻¹ |

| Temperature | 173 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| F(000) | 848 |

| Crystal Size | 0.31 × 0.10 × 0.06 mm |

| Theta range for data collection | 2.4° to 24.9° |

| Reflections collected / independent | 10202 / 1375 |

| Goodness-of-fit on F² | 0.94 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.093 |

| R indices (all data) | R1 = 0.060, wR2 = 0.101 |

Table 2: Selected Bond Lengths for Methyl 4-bromobenzoate (Å) [1]

| Bond | Length (Å) |

| C1—C2 | 1.387 (6) |

| C1—C6 | 1.398 (6) |

| C1—C7 | 1.491 (6) |

| C2—C3 | 1.371 (6) |

| C7—O1 | 1.203 (5) |

| C7—O2 | 1.339 (5) |

| O2—C8 | 1.451 (5) |

Table 3: Selected Bond Angles for Methyl 4-bromobenzoate (°) [1]

| Angle | Value (°) |

| C2—C1—C6 | 119.5 (4) |

| C2—C1—C7 | 122.8 (4) |

| C6—C1—C7 | 117.7 (4) |

| O1—C7—O2 | 123.7 (4) |

| O1—C7—C1 | 125.0 (4) |

| O2—C7—C1 | 111.3 (4) |

| C7—O2—C8 | 115.3 (4) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

1. Synthesis and Crystallization

Methyl 4-bromobenzoate is typically synthesized via the esterification of 4-bromobenzoic acid with methanol, often catalyzed by an acid. For the purpose of single-crystal X-ray diffraction, the synthesized compound must be purified and then crystallized. High-quality, single crystals of Methyl 4-bromobenzoate were obtained by recrystallization from an ethanol solution.[1]

2. X-ray Data Collection

A colorless needle-like single crystal of appropriate dimensions (0.31 × 0.10 × 0.06 mm) was selected for data collection.[1] The crystallographic data were collected on a Stoe IPDS-II two-circle diffractometer at a temperature of 173 K.[1] The diffractometer was equipped with a fine-focus sealed tube X-ray source generating Mo Kα radiation (λ = 0.71073 Å).[1] Data were collected using ω scans, and a multi-scan absorption correction was applied to the collected data.[1]

3. Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by a full-matrix least-squares on F².[1] The positions of the hydrogen atoms were inferred from neighboring sites and were constrained during the refinement process.[1] The refinement process converged to final R-values of R1 = 0.041 for reflections with I > 2σ(I) and wR2 = 0.101 for all data.[1]

Visualizations

Diagrams are essential for visualizing complex workflows and molecular structures, providing an intuitive understanding of the processes and the subject of analysis.

Structural Insights

The molecules of Methyl 4-bromobenzoate are nearly planar.[1] The crystal packing is notably characterized by a short Br···O interaction of 3.047 (3) Å, which helps in stabilizing the crystal structure.[1] The compound is found to be isostructural with Methyl 4-iodobenzoate but not with Methyl 4-chlorobenzoate.[1] This information is crucial for understanding how different halogen substituents can influence the overall crystal packing and intermolecular interactions.

References

Theoretical properties of Hexyl 4-bromobenzoate

An In-depth Technical Guide on the Theoretical Properties of Hexyl 4-bromobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, spectroscopic data, and potential biological activities based on the known characteristics of analogous compounds and established chemical principles. Detailed experimental protocols for its synthesis are also presented. The information herein is intended to serve as a foundational resource for research and development activities involving this compound.

Chemical Structure and Identifiers

This compound is an aromatic ester characterized by a hexyl group attached to the carboxylate of a 4-bromobenzoic acid core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Molecular Weight | 285.18 g/mol |

| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(Br)C=C1 |

| InChI Key | YHWGNQXYLDEAOF-UHFFFAOYSA-N |

| CAS Number | 138547-96-3[1] |

Theoretical Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the properties of shorter-chain analogs like methyl 4-bromobenzoate and ethyl 4-bromobenzoate, and general trends observed with increasing alkyl chain length.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale / Comments |

| Melting Point | < 25 °C | Expected to be a liquid or low-melting solid at room temperature. The flexible hexyl chain disrupts crystal packing compared to methyl 4-bromobenzoate (m.p. 77-81 °C). |

| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than ethyl 4-bromobenzoate (b.p. 131 °C / 14 mmHg) due to increased molecular weight and van der Waals forces.[2] |

| Density | ~1.2 - 1.3 g/mL | Likely slightly lower than ethyl 4-bromobenzoate (1.403 g/mL at 25 °C) as the longer alkyl chain decreases the overall density.[2] |

| Water Solubility | Very low | Expected to be poorly soluble in water due to the large hydrophobic hexyl group and aromatic ring. |

| LogP (Octanol-Water Partition Coefficient) | ~5.0 - 5.5 | The LogP is predicted to be significantly higher than that of 4-bromobenzoate (0.81260), indicating high lipophilicity.[1] |

Theoretical Spectroscopic Data

The following tables outline the predicted spectroscopic signatures for this compound, which are crucial for its identification and structural elucidation. These predictions are based on data from similar structures.[3][4][5][6][7]

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.85 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~ 7.55 | Doublet | 2H | Aromatic protons meta to the ester group |

| ~ 4.30 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~ 1.75 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~ 1.30 - 1.45 | Multiplet | 6H | -O-(CH₂)₂-(CH₂)₃ -CH₃ |

| ~ 0.90 | Triplet | 3H | -O-(CH₂)₅-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 166.0 | Carbonyl carbon (C =O) |

| ~ 131.8 | Aromatic carbons ortho to the ester group |

| ~ 131.2 | Aromatic carbons meta to the ester group |

| ~ 129.5 | Aromatic carbon attached to the bromine atom |

| ~ 128.0 | Aromatic carbon attached to the ester group |

| ~ 65.5 | -O-C H₂- |

| ~ 31.5 | -O-CH₂-C H₂- |

| ~ 28.6 | -O-(CH₂)₂-C H₂- |

| ~ 25.6 | -O-(CH₂)₃-C H₂- |

| ~ 22.5 | -O-(CH₂)₄-C H₂- |

| ~ 14.0 | Terminal methyl carbon (-C H₃) |

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3080 | Aromatic C-H stretch |

| ~ 2960, 2870 | Aliphatic C-H stretch |

| ~ 1720 | C=O (ester) stretch |

| ~ 1590 | Aromatic C=C stretch |

| ~ 1270, 1100 | C-O (ester) stretch |

| ~ 1010 | Aromatic C-H in-plane bend |

| ~ 760 | Aromatic C-H out-of-plane bend |

| ~ 600 - 500 | C-Br stretch |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 284/286 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 183/185 | [BrC₆H₄CO]⁺ (Acylium ion, prominent peak) |

| 155/157 | [BrC₆H₄]⁺ |

| 85 | [C₆H₁₃]⁺ (Hexyl cation) |

Experimental Protocols: Synthesis

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst.[8][9][10][11]

Fischer Esterification Protocol

Materials:

-

4-bromobenzoic acid

-

1-hexanol (excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 4-bromobenzoic acid (1.0 eq) and 1-hexanol (3-5 eq).

-

If using, add toluene to the flask.

-

Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of p-TsOH).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or by observing the collection of water in the Dean-Stark trap.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer successively with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Potential Biological Activity and Toxicological Profile

No direct biological or toxicological studies on this compound have been identified. However, a theoretical profile can be inferred from its structural components and related compounds.

-

Local Anesthetic Potential: Benzoate esters are a known class of local anesthetics. It is plausible that this compound could exhibit some activity by blocking voltage-gated sodium channels in nerve membranes, though this is purely speculative.[12]

-

Toxicity: Aromatic esters generally exhibit low acute toxicity.[13][14] However, the presence of bromine may increase its lipophilicity and potential for bioaccumulation. The biological responses to esters can be greatest for those with C4 to C6 alcohol chains.[13] Further toxicological assessment would be required to determine its safety profile.

Hypothetical Signaling Pathway Interaction

While no specific signaling pathways have been elucidated for this compound, we can propose a hypothetical mechanism based on the known action of some benzoate local anesthetics. This model is for illustrative purposes only.

Local anesthetics typically function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

Conclusion

This technical guide has provided a theoretical yet comprehensive profile of this compound, including its predicted properties, spectroscopic data, a detailed synthesis protocol, and a discussion of its potential biological relevance. While direct experimental data remains scarce, the information compiled here serves as a valuable starting point for researchers. Future experimental work is necessary to validate these theoretical predictions and to fully characterize the properties and potential applications of this compound.

References

- 1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]

- 2. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. rsc.org [rsc.org]

- 4. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 6. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. cerritos.edu [cerritos.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Esters of mono-, di-, and tricarboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hexyl 4-bromobenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Hexyl 4-bromobenzoate, a valuable intermediate in organic synthesis. The methodology follows the principles of Fischer esterification, a classic and efficient method for the formation of esters from carboxylic acids and alcohols. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.

Introduction

This compound is an aromatic ester that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The presence of the bromo-substituent on the aromatic ring allows for further functionalization through cross-coupling reactions, making it a key intermediate for the development of complex molecular architectures. The Fischer esterification provides a straightforward and atom-economical route to this compound from commercially available starting materials. The reaction involves the acid-catalyzed condensation of 4-bromobenzoic acid and hexanol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume (mL) | Density (g/mL) | Boiling Point (°C) |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 10.0 | - | - | - |

| Hexanol | C₆H₁₄O | 102.17 | 50.0 | 6.1 | 0.814 | 157 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | ~0.5 | 1.84 | - |

| This compound | C₁₃H₁₇BrO₂ | 285.18 | - | - | - | - |

Experimental Protocol

Materials:

-

4-Bromobenzoic acid (99%)

-

Hexanol (98%)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzoic acid (2.01 g, 10.0 mmol) and hexanol (5.11 g, 6.1 mL, 50.0 mmol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction should be maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether and excess hexanol.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization of this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 7.87 (d, J = 8.4 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H), 4.26 (t, J = 6.4 Hz, 2H), 1.74-1.60 (m, 2H), 1.51-1.38 (m, 6H), 0.90 (t, J = 6.8 Hz, 3H).[1]

Experimental Workflow

References

Application Notes and Protocols: Purification of Hexyl 4-bromobenzoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Hexyl 4-bromobenzoate using column chromatography. The protocols outlined below are designed to ensure high purity of the final product, a crucial step in many synthetic chemistry workflows, particularly in drug development where compound purity is paramount.

Introduction

This compound is an aromatic ester that may serve as an intermediate in the synthesis of various organic molecules. Its preparation, typically through the Fischer esterification of 4-bromobenzoic acid and hexanol, can result in a crude product containing unreacted starting materials and byproducts. Column chromatography is an effective method for the removal of these impurities to yield the pure ester. This application note details the necessary steps, from the preparation of the chromatography column to the collection and analysis of the purified fractions.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. In this case, silica gel, a polar stationary phase, is used. This compound, being a moderately polar ester, will have a moderate affinity for the silica gel. The primary impurities expected are unreacted 4-bromobenzoic acid (highly polar) and hexanol (less polar than the acid, but more polar than the ester). By using a mobile phase of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, the components of the crude mixture can be eluted at different rates. The less polar impurities will travel down the column faster, followed by the desired product, this compound. The highly polar 4-bromobenzoic acid will remain strongly adsorbed to the silica gel at the top of the column under typical elution conditions.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale of the reaction and the impurity profile of the crude product.

Materials and Equipment

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (acid-washed)

-

Beakers and Erlenmeyer flasks

-

Pipettes

-

Test tubes or fraction collector vials

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure

1. Thin Layer Chromatography (TLC) Analysis of Crude Product

Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system for separation.

-

Prepare a developing chamber with a filter paper wick and a shallow pool of a test eluent (e.g., 5% ethyl acetate in hexane).

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude product onto a TLC plate. It is also beneficial to spot standards of the starting materials (4-bromobenzoic acid and hexanol) if available.

-

Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

-

Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a UV-active spot.

-

The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. Adjust the ratio of ethyl acetate to hexane to achieve the desired Rf. A higher concentration of ethyl acetate will increase the Rf values of all components.

2. Column Preparation (Slurry Method)

-

Secure a glass chromatography column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 1-2% ethyl acetate in hexane). The amount of silica gel will depend on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude product).

-

Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica gel.

-

Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading

-

Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a less polar solvent like dichloromethane.

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand layer.

-

Gently add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection

-

Carefully fill the column with the initial eluting solvent.

-

Begin collecting fractions in test tubes or vials.

-

The elution can be performed isocratically (using a single solvent composition) or with a gradient. For this purification, a step or linear gradient is recommended.

-

Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexane) to elute any non-polar impurities.

-

Gradually increase the polarity of the eluent (e.g., to 5%, 10%, and 20% ethyl acetate in hexane) to elute the this compound. The unreacted hexanol will likely elute before the desired product.

-

Monitor the elution process by collecting small fractions and analyzing them by TLC.

-

Combine the fractions that contain the pure product. The unreacted 4-bromobenzoic acid will remain at the top of the column and can be discarded with the silica gel.

5. Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.

-

Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

The following tables summarize typical data for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Thin Layer Chromatography (TLC) Data

| Compound | Typical Rf Value (5% Ethyl Acetate in Hexane) |

| This compound | ~0.4 - 0.5 |

| Hexanol | ~0.2 - 0.3 |

| 4-bromobenzoic acid | ~0.0 - 0.1 (streaking may be observed) |

Table 2: Column Chromatography Parameters

| Parameter | Typical Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 1% -> 20%) |

| Column Dimensions | Dependent on the scale of purification |

| Sample Loading (approx.) | 1 g crude product per 50-100 g silica gel |

| Expected Yield | >85% (depending on the purity of the crude) |

Visualizations